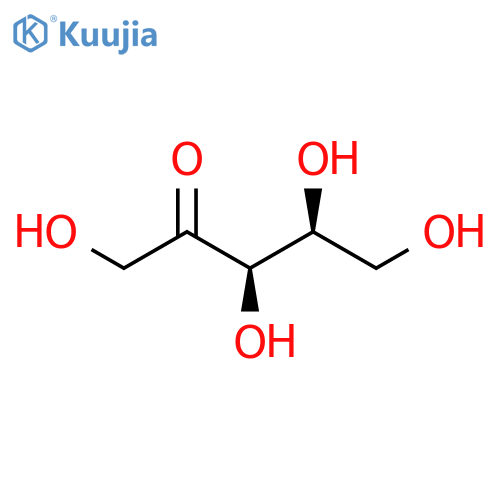Cas no 527-50-4 (L-Xylulose (1.0 M in water))

L-Xylulose (1.0 M in water) structure
商品名:L-Xylulose (1.0 M in water)
L-Xylulose (1.0 M in water) 化学的及び物理的性質
名前と識別子
-
- L-threo-2-Pentulose
- L-Xylulose
- L-ERYTHRO-2-PENTULOSE
- L-threo-pentulose
- 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide
- 2,3-Dihydroxy-N~1~,N~4~-dipentylsuccinamide
- AC1L5ENH
- AC1Q2WKA
- D-threo-2-pentulose
- Lg-tartaric acid bis-pentylamide
- Lg-threo-1,3,4,5-Tetrahydroxy-pentan-2-on
- Lg-Weinsaeure-bis-pentylamid
- L-threo-[2]pentulose
- N,N'-dipentyl-L-tartaramide
- NSC16604
- CS-0059582
- Xylulose, L-
- DL1M07LQ7A
- DTXSID201315618
- CHEBI:17399
- L-Xul
- 527-50-4
- SCHEMBL37388
- Q423204
- ZAQJHHRNXZUBTE-WVZVXSGGSA-N
- HY-113317
- UNII-DL1M07LQ7A
- L-Xylulose (1.0 M in water)
- (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one
- L-threo-pent-2-ulose
- XYLULOSE L-ISOMER [MI]
- L-threo-2-Pentulose; L-threo-Pentulose (7CI,8CI); L-Xylulose
- G77004
- XYLULOSE L-ISOMER
-
- インチ: InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1
- InChIKey: ZAQJHHRNXZUBTE-WVZVXSGGSA-N
- ほほえんだ: C(C(C(C(=O)CO)O)O)O
計算された属性
- せいみつぶんしりょう: 150.0528
- どういたいしつりょう: 150.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- ゆうかいてん: Not Applicable
- フラッシュポイント: >230 °F
- ようかいど: Water
- PSA: 97.99
L-Xylulose (1.0 M in water) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | X750800-2.5mg |
L-Xylulose (1.0 M in water) |
527-50-4 | 2.5mg |
$ 159.00 | 2023-09-05 | ||
| Omicron Biochemicals | XYU-009-0.025g |
L-xylulose |
527-50-4 | 0.025g |
$195 | 2025-02-19 | ||
| Omicron Biochemicals | XYU-009-0.10g |
L-xylulose |
527-50-4 | 0.10g |
$525 | 2025-02-19 | ||
| Ambeed | A108870-1g |
(3R,4S)-1,3,4,5-Tetrahydroxypentan-2-one |
527-50-4 | 95+% | 1g |
$1074.0 | 2024-04-18 | |
| A2B Chem LLC | AG22668-250mg |
L-Threo-pentulose |
527-50-4 | 250mg |
$1132.00 | 2024-04-19 | ||
| 1PlusChem | 1P00DD2K-25mg |
L-Threo-pentulose |
527-50-4 | 25mg |
$261.00 | 2025-02-26 | ||
| 1PlusChem | 1P00DD2K-50mg |
L-Threo-pentulose |
527-50-4 | 50mg |
$378.00 | 2025-02-26 | ||
| Omicron Biochemicals | XYU-009-0.050g |
L-xylulose |
527-50-4 | 0.050g |
$305 | 2025-02-19 | ||
| Omicron Biochemicals | XYU-009-0.25g |
L-xylulose |
527-50-4 | 0.25g |
$1015 | 2025-02-19 | ||
| MedChemExpress | HY-113317-2500μg |
L-Xylulose |
527-50-4 | 2500μg |
¥3980 | 2024-04-18 |
L-Xylulose (1.0 M in water) 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
527-50-4 (L-Xylulose (1.0 M in water)) 関連製品
- 8013-17-0(Invertose)
- 131771-71-6(D-erythro-2-Pentulose-2-13C(9CI))
- 7776-48-9(L-Fructose (~1.1 M aqueous solution))
- 3615-56-3(D-Sorbose)
- 57-48-7(D-Fructose)
- 87-81-0(D-Tagatose)
- 53188-23-1((3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one)
- 139657-62-8(D-Ribose-5-13C)
- 131771-47-6(D-2-13CXylulose (~0.4 M in Water))
- 87-79-6(L-Sorbose)
推奨される供給者
Amadis Chemical Company Limited
(CAS:527-50-4)L-Xylulose (1.0 M in water)

清らかである:99%
はかる:1g
価格 ($):967.0